BenchChemオンラインストアへようこそ!

4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Physicochemical profiling LogP Aqueous solubility

4-(4-Bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one (IUPAC: 4-[(4-bromophenyl)methyl]-1,4-benzoxazin-3-one; molecular formula C₁₅H₁₂BrNO₂; MW 318.17 g/mol) is an N4-substituted 2H-1,4-benzoxazin-3(4H)-one derivative characterized by a para-bromobenzyl group attached to the lactam nitrogen of the benzoxazinone core. This heterocyclic scaffold, comprising a fused benzene and 1,4-oxazin-3-one ring, is recognized as a privileged structure in medicinal chemistry and agrochemical discovery, with reported applications spanning antimicrobial, antifungal, phytotoxic, and kinase-inhibitory domains.

Molecular Formula C15H12BrNO2
Molecular Weight 318.16 g/mol
Cat. No. B4795576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one
Molecular FormulaC15H12BrNO2
Molecular Weight318.16 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)Br
InChIInChI=1S/C15H12BrNO2/c16-12-7-5-11(6-8-12)9-17-13-3-1-2-4-14(13)19-10-15(17)18/h1-8H,9-10H2
InChIKeyNCBTYBQURJQWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one: A Defined N4-Halobenzyl Benzoxazinone Screening Candidate


4-(4-Bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one (IUPAC: 4-[(4-bromophenyl)methyl]-1,4-benzoxazin-3-one; molecular formula C₁₅H₁₂BrNO₂; MW 318.17 g/mol) is an N4-substituted 2H-1,4-benzoxazin-3(4H)-one derivative characterized by a para-bromobenzyl group attached to the lactam nitrogen of the benzoxazinone core . This heterocyclic scaffold, comprising a fused benzene and 1,4-oxazin-3-one ring, is recognized as a privileged structure in medicinal chemistry and agrochemical discovery, with reported applications spanning antimicrobial, antifungal, phytotoxic, and kinase-inhibitory domains [1]. The compound is commercially available as part of the Sigma-Aldrich AldrichCPR collection of rare and unique screening compounds (Product No. 3306688, MDL MFCD08278104) and is distributed by Hit2Lead (SC-9019283) for early-discovery research [2].

Why N4-Benzyl Substituents on 2H-1,4-Benzoxazin-3(4H)-one Cannot Be Interchanged: The Case for Defined 4-Bromobenzyl Differentiation


The N4 substituent on the 2H-1,4-benzoxazin-3(4H)-one scaffold is a primary determinant of both physicochemical behavior and biological activity. Systematic SAR studies across multiple target classes—including histidine kinase inhibition, antifungal CYP51 targeting, and phytotoxic activity—have demonstrated that even subtle changes at the para position of the N4-benzyl group (e.g., halogen identity, presence or absence of electron-withdrawing groups) can produce order-of-magnitude differences in potency [1][2]. For instance, N4-(4-chlorobenzyl)-substituted benzoxazine histidine kinase inhibitors exhibited 8-fold greater antibacterial potency against S. aureus (MIC = 8 μg/mL) compared to their N4-(4-cyanobenzyl) counterparts (MIC = 64 μg/mL), underscoring the non-interchangeability of N4-substituents [1]. The 4-bromobenzyl variant possesses a unique combination of steric bulk (Br van der Waals radius ~1.85 Å vs. Cl ~1.75 Å, F ~1.47 Å), polarizability, and halogen-bonding potential that cannot be replicated by chloro, fluoro, methyl, or unsubstituted benzyl analogs [3]. These physicochemical differences manifest in quantifiably distinct LogP, aqueous solubility (LogSW), and target-binding profiles that directly impact screening outcomes and lead optimization trajectories.

Quantitative Differentiation Evidence for 4-(4-Bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one vs. Closest N4-Substituted Analogs


Lipophilicity and Aqueous Solubility Differentiation: 4-Bromobenzyl vs. 4-Chlorobenzyl and 4-Fluorobenzyl N4-Substituted Benzoxazinones

The 4-bromobenzyl-substituted benzoxazinone exhibits a measured LogP of 3.69 and calculated LogSW of −4.67 , placing it in a distinct lipophilicity window compared to its closest halogen-substituted analogs. While the 4-chlorobenzyl analog is expected to have a lower LogP (~3.2–3.4 based on the 0.5–0.6 log unit difference typically observed between Br- and Cl-substituted benzyl compounds) [1], and the 4-fluorobenzyl analog would be substantially more polar (estimated LogP ~2.5–2.8), the 4-bromobenzyl derivative occupies an intermediate-to-high lipophilicity range that can be advantageous for targeting hydrophobic binding pockets while retaining sufficient aqueous solubility to avoid precipitation in assay media [2]. The compound has zero hydrogen bond donors and two hydrogen bond acceptors, with a tPSA of 29.5 Ų and only two rotatable bonds, indicating a relatively rigid, membrane-permeable scaffold .

Physicochemical profiling LogP Aqueous solubility Lead-likeness

Antibacterial Potency of N4-Halobenzyl Benzoxazinones: Class-Level SAR Supporting 4-Bromobenzyl Selection

In a direct head-to-head study of benzoxazine-based histidine kinase inhibitors, the N4-(4-chlorobenzyl)-substituted compound II demonstrated an MIC of 8 μg/mL against S. aureus ATCC 29213, which was 8-fold more potent than the N4-(4-cyanobenzyl)-substituted compound III (MIC = 64 μg/mL) [1]. Although the 4-bromobenzyl variant was not directly tested in this study, the data establish that para-halogen substitution on the N4-benzyl group is a critical potency determinant, with the electron-withdrawing, polarizable halogen enhancing target engagement relative to non-halogen or cyano substituents. Given that bromine is more polarizable than chlorine (Br polarizability ~3.05 ų vs. Cl ~2.18 ų) [2], the 4-bromobenzyl derivative is hypothesized to exhibit comparable or enhanced binding interactions with hydrophobic enzyme pockets. Separately, a broader SAR study of benzo[b][1,4]oxazin-3(4H)-ones carrying F, Br, and Cl substituents on the benzene ring and various N-substituents reported MIC values ranging from 16 to 64 μg/mL against Gram-positive and Gram-negative bacteria, with halogen-containing compounds consistently showing superior activity to non-halogenated analogs .

Antibacterial Histidine kinase inhibition MIC Staphylococcus aureus

Positional Isomer Differentiation: 4-Bromobenzyl (para) vs. 2-Bromobenzyl (ortho) vs. 3-Bromobenzyl (meta) N4-Substituted Benzoxazinones

The three positional isomers of bromobenzyl-substituted 2H-1,4-benzoxazin-3(4H)-ones—4-(4-bromobenzyl) (para), 4-(2-bromobenzyl) (ortho, CAS 1000590-05-5), and 4-(3-bromobenzyl) (meta)—are chemically distinct entities with different molecular geometries, dipole moments, and steric profiles . The para-substituted isomer presents the bromine atom in a linear, extended conformation relative to the benzoxazinone ring, maximizing the molecule's overall length and potentially enabling deeper penetration into narrow hydrophobic binding channels. In contrast, the ortho isomer positions the bromine closer to the benzoxazinone core, creating a more compact but sterically congested structure that may hinder target engagement [1]. The meta isomer presents an intermediate geometry. SAR studies on related benzoxazine and benzoxazinone series have consistently shown that the position of halogen substitution on the N-benzyl ring significantly affects biological activity; for instance, in PYCR1 inhibitor SAR exploration, the 4-bromobenzyl moiety was specifically identified as the optimal group, and this motif was retained throughout subsequent optimization [2]. The Hit2Lead analog search tool allows direct 2D and 3D similarity searching for all three isomers, enabling systematic procurement of matched isomer sets for SAR expansion .

Positional isomer Bromine substitution pattern Structure-activity relationship Target recognition

Bromine-Specific Halogen Bonding and Polarizability Advantage Over Chlorine and Fluorine Analogs

The 4-bromobenzyl group offers a unique halogen-bonding capability that distinguishes it from 4-chlorobenzyl, 4-fluorobenzyl, and non-halogenated N4-substituents. Bromine's higher polarizability (3.05 ų) relative to chlorine (2.18 ų) and fluorine (0.56 ų) results in a more pronounced sigma-hole—a region of positive electrostatic potential on the halogen's surface along the C–Br bond axis—enabling stronger and more directional halogen bonds with Lewis base sites (e.g., backbone carbonyl oxygens, carboxylate side chains) in protein binding pockets [1]. The computed LogP difference (3.69 for 4-Br vs. estimated 3.2–3.4 for 4-Cl) reflects this enhanced polarizability and dispersion interaction potential . In benzoxazinone antifungal SAR, halogen substitution at the 7-position of the benzoxazinone core (bromine or chlorine) enhanced in vitro activity against filamentous fungi, consistent with halogen bonding contributing to target (CYP51) affinity . The 4-bromobenzyl derivative extends this halogen-bonding motif to the N4-benzyl substituent, offering an orthogonal vector for halogen-bond-mediated target engagement that is not available with fluorine (weak halogen bond donor) or methyl (no halogen bond) substituents.

Halogen bonding Polarizability Sigma-hole Protein-ligand interaction

Synthetic Tractability and Commercial Availability: Defined Sourcing Advantage for Screening-Grade Material

4-(4-Bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one is available as a defined, off-the-shelf screening compound from two independent commercial sources: Sigma-Aldrich (AldrichCPR collection, Product No. 3306688, 100 mg) and ChemBridge/Hit2Lead (SC-9019283, quantities from 1 mg to 100 mg, available in solid free-base form) . This dual-source availability contrasts with several positional isomers and other N4-substituted analogs (e.g., 4-iodobenzyl, 4-trifluoromethylbenzyl) which may require custom synthesis with lead times of 4–8 weeks [1]. The compound is classified as achiral, eliminating stereochemical complexity from initial screening workflows . While Sigma-Aldrich does not collect analytical data for AldrichCPR products, the synthetic route has been described: reaction of 4-bromobenzylamine with salicylaldehyde under acidic conditions to form a Schiff base intermediate, followed by cyclization to the benzoxazinone core . This well-precedented two-step synthesis from commercially available starting materials (4-bromobenzylamine and salicylaldehyde) ensures reproducible resupply for hit validation and initial SAR expansion.

Commercial availability Screening compound AldrichCPR Hit2Lead Chemical procurement

Phytotoxic Potential: Halogenated N4-Benzyl Benzoxazinones as Herbicide Lead Models

Benzoxazinones are naturally occurring plant defense metabolites (allelochemicals) and their synthetic halogenated derivatives have been patented as phytotoxic agents for agricultural weed control [1]. The patent 'PHYTOTOXIC HALOGENATED DERIVATIVES OF BENZOXAZINONES' (EP2048136A4 / WO2008012385A1) explicitly claims halogenated N-substituted benzoxazinones as novel phytosanitary products based on the 1,4-benzoxazin-3-one skeleton [1]. SAR studies from the Macías group at Universidad de Cádiz have demonstrated that N4-functionalization and aromatic ring halogenation are critical determinants of phytotoxic potency and selectivity against target weed species (Lolium rigidum, Avena fatua) versus crops (wheat) [2]. While the 4-bromobenzyl derivative was not the primary focus of these studies, the SAR framework established that halogenation at positions that modulate dipole moment and molecular volume—parameters to which bromine substitution contributes significantly—directly impacts herbicidal activity and crop selectivity [2]. The compound's LogP of 3.69 falls within the optimal range (LogP ~2.5–4.5) associated with foliar uptake and translocation in weed species [3].

Phytotoxicity Herbicide discovery Allelochemical Weed control

Optimal Research and Procurement Application Scenarios for 4-(4-Bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one Based on Quantitative Differentiation Evidence


Antimicrobial Screening Cascade Targeting Gram-Positive Pathogens with Halogen-Bonding Pharmacophore Hypothesis

Based on class-level SAR evidence that N4-halobenzyl benzoxazinones exhibit 8-fold potency differences relative to non-halogenated analogs against S. aureus (MIC 8 μg/mL for 4-Cl-benzyl vs. 64 μg/mL for 4-CN-benzyl) [1], the 4-bromobenzyl derivative is a high-priority candidate for antimicrobial screening cascades. Its enhanced bromine polarizability (3.05 ų) and sigma-hole halogen-bonding potential compared to chlorine (2.18 ų) [2] make it particularly suitable for targets where halogen bonding with backbone carbonyls or carboxylate side chains is structurally confirmed (e.g., histidine kinases, MurC/MurD ligases). Procurement of the 4-bromobenzyl, 4-chlorobenzyl, and 4-fluorobenzyl analogs as a matched halogen series enables systematic dissection of halogen-bonding contributions to target engagement and antibacterial potency.

Agrochemical Herbicide Lead Discovery: Phytotoxicity Screening Against Resistant Weed Biotypes

The 4-bromobenzyl derivative's structural alignment with patented phytotoxic halogenated benzoxazinones (EP2048136A4) [3], combined with its LogP of 3.69—within the optimal foliar uptake range (LogP 2.5–4.5) [4]—positions it as a strong candidate for herbicide lead discovery. Screening should prioritize weed species with documented resistance to common herbicide modes of action (e.g., ACCase and ALS inhibitors), including Lolium rigidum, Avena fatua, and Echinochloa crus-galli. The benzoxazinone scaffold's natural allelochemical origin offers a potentially novel mode of action distinct from commercial herbicide classes.

Kinase Inhibitor and Bromodomain Screening Libraries: BRD4 and Tyrosine Kinase Profiling

Although the ZINC database indicates no reported ChEMBL activity for this compound [5], the benzoxazinone scaffold has validated precedent as a kinase inhibitor scaffold (KDR, ABL, src kinase) [6] and as a BET bromodomain (BRD4) inhibitor template [7]. The 4-bromobenzyl derivative's physicochemical profile (MW 318, LogP 3.69, tPSA 29.5 Ų, zero H-bond donors) meets lead-like criteria [8] and is compatible with both biochemical kinase assays and cellular target engagement panels. The para-bromobenzyl group provides a synthetic handle (via Pd-catalyzed cross-coupling) for late-stage diversification, enabling rapid SAR expansion from an initial screening hit.

Positional Isomer Matched-Set Procurement for Rigorous SAR Determination

For medicinal chemistry programs requiring rigorous SAR data to establish the optimal bromine substitution pattern on the N4-benzyl group, simultaneous procurement of all three positional isomers—4-(4-bromobenzyl) (SC-9019283), 4-(2-bromobenzyl) (CAS 1000590-05-5), and 4-(3-bromobenzyl) —enables direct head-to-head comparison of para, ortho, and meta substitution effects on target binding, cellular potency, and pharmacokinetic parameters. The 4-bromobenzyl isomer offers the most extended molecular geometry and maximum bromine-to-scaffold distance (~7.5 Å), which may confer superior shape complementarity to deep, narrow hydrophobic binding channels compared to the more compact ortho and meta isomers.

Quote Request

Request a Quote for 4-(4-bromobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.